molecular formula C6H9ClN2O2 B1419343 methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1171639-98-7

methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Cat. No. B1419343
CAS RN: 1171639-98-7
M. Wt: 176.6 g/mol
InChI Key: QFKGVNUYRDBGLG-UHFFFAOYSA-N
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Description

“Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” is a chemical compound with the empirical formula C7H11ClN2O2 . It is a solid substance and is used for proteomics research .


Synthesis Analysis

The synthesis of pyrrole compounds, such as “methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular weight of “methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” is 190.63 . The InChI code for this compound is 1S/C7H10N2O2.ClH/c1-9-4-5 (8)3-6 (9)7 (10)11-2;/h3-4H,8H2,1-2H3;1H .


Chemical Reactions Analysis

Pyrrole compounds, including “methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

“Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” is a solid substance . Its melting point is 231 degrees Celsius (dec) . The compound’s storage temperature is recommended to be under inert gas .

Scientific Research Applications

Natural Product Derivatives

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These compounds have various biological functions, indicating the importance of the Py-2-C skeleton in vivo .

Diabetes Research

The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that “methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” could potentially be used in diabetes research.

Biomarker Development

Many biomarkers have been developed for the early detection and determination of the stage of lifestyle diseases such as diabetes, heart disease, and cancer . Given the connection between Py-2-C derivatives and these diseases, “methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” could be useful in the development of new biomarkers.

Therapeutic Applications

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . As a Pyrrole derivative, “methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” could potentially be used in these areas.

Anticancer Research

Pyrrole derivatives have shown potential in anticancer research . Therefore, “methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” could be explored for its anticancer potential.

Chemical Synthesis

“Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” could be used as a starting material or intermediate in the synthesis of other complex molecules .

Safety And Hazards

“Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h2-3,8H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKGVNUYRDBGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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